molecular formula C12H12O4 B1599557 4-Acetoxy-3-methoxycinnamaldehyde CAS No. 83071-67-4

4-Acetoxy-3-methoxycinnamaldehyde

Cat. No.: B1599557
CAS No.: 83071-67-4
M. Wt: 220.22 g/mol
InChI Key: VEKAJHBFBMWJKI-ARJAWSKDSA-N
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Description

4-Acetoxy-3-methoxycinnamaldehyde is a derivative of cinnamaldehyde, an organic compound with the molecular formula C12H12O4. It is characterized by the presence of an acetoxy group (-COOCH3) and a methoxy group (-OCH3) attached to the benzene ring of the cinnamaldehyde structure. This compound is known for its distinctive aroma and is used in various applications, including flavoring and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetoxy-3-methoxycinnamaldehyde can be synthesized through several synthetic routes. One common method involves the acylation of 3-methoxycinnamaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under mild conditions, with the temperature maintained around 60-80°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-3-methoxycinnamaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or aldehydes.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various substituted cinnamaldehydes or cinnamic acids.

Scientific Research Applications

4-Acetoxy-3-methoxycinnamaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic compounds. In biology, it has been studied for its potential antimicrobial and antioxidant properties. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is used as a flavoring agent and in the production of fragrances.

Mechanism of Action

The mechanism by which 4-acetoxy-3-methoxycinnamaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological activities. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, it may interact with cellular pathways related to oxidative stress and apoptosis.

Comparison with Similar Compounds

4-Acetoxy-3-methoxycinnamaldehyde is similar to other cinnamaldehyde derivatives, such as 3-methoxycinnamaldehyde and 4-nitrocinnamaldehyde. it is unique in its combination of acetoxy and methoxy groups, which contribute to its distinct chemical properties and biological activities. Other similar compounds include:

  • 3-Methoxycinnamaldehyde

  • 4-Nitrocinnamaldehyde

  • 4-Chlorocinnamaldehyde

  • α-Methyl-trans-cinnamaldehyde

  • 4-Bromocinnamaldehyde

  • 4-(Dimethylamino)cinnamaldehyde

These compounds share structural similarities but differ in their functional groups and resulting properties.

Properties

IUPAC Name

[2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKAJHBFBMWJKI-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65401-83-4, 83071-67-4
Record name 4-(2-Formylvinyl)-2-methoxyphenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065401834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-formylvinyl)-2-methoxyphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetoxy vanillin (5.0 g, 2.6×10-2M) is dissolved in dry THF (300 ml) with formyl methylenetriphenylphosphorane (78 g, 2.6×10-2M) and refluxed under an atmosphere of argon for 80 hours. The reaction mixture is concentrated to dryness and chromatographed on flash silica to afford 4-acetoxy-3-methoxycinnamaldehyde (3 g, 54% yield); mp=83°-86° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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